4-(1-Hydroxyethyl)benzene-1,2-diol

Antioxidant Activity ABTS Assay Catechol Derivatives

4-(1-Hydroxyethyl)benzene-1,2-diol is a structurally distinct catechol isomer of hydroxytyrosol, featuring a 1-hydroxyethyl substituent at the 4-position. This unique architecture confers exceptional potency: it disrupts the Keap1-Nrf2 interaction at IC50 = 10 nM and inhibits 5-LO (IC50 = 13 µM) and 12-LO (IC50 = 4.2 µM). Unlike generic catechols or hydroxytyrosol, this compound delivers superior free-radical scavenging in cell-free systems. Procure with confidence—request full analytical documentation to validate identity and purity for your antioxidant, inflammation, or Nrf2 pathway research programs.

Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
CAS No. 37491-94-4
Cat. No. B1258380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Hydroxyethyl)benzene-1,2-diol
CAS37491-94-4
Molecular FormulaC8H10O3
Molecular Weight154.16 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)O)O)O
InChIInChI=1S/C8H10O3/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5,9-11H,1H3
InChIKeyLOXKYYNKSCBYLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Hydroxyethyl)benzene-1,2-diol (CAS 37491-94-4): Key Properties and Identity


4-(1-Hydroxyethyl)benzene-1,2-diol (CAS 37491-94-4) is a member of the catechol class of compounds, characterized by a benzene-1,2-diol core substituted with a 1-hydroxyethyl group at the 4-position [1]. It is a naturally occurring phenolic compound found in olive oil and exhibits antioxidant and antineoplastic activities [2]. This compound is also identified as 3,4-dihydroxyphenyl ethanol and is an isomer of hydroxytyrosol (4-(2-hydroxyethyl)benzene-1,2-diol, CAS 10597-60-1), distinguished by the position of the hydroxyl group on the ethyl side chain [3].

Why 4-(1-Hydroxyethyl)benzene-1,2-diol Cannot Be Substituted with Common In-Class Compounds


The substitution pattern of 4-(1-Hydroxyethyl)benzene-1,2-diol (1-hydroxyethyl at position 4) is distinct from the more common 2-hydroxyethyl isomer (hydroxytyrosol) and other catechol derivatives. This structural variation directly influences its biological activity profile. Studies comparing catecholic antioxidants demonstrate that structural modifications, even within the same class, lead to significant differences in antioxidant capacity and enzyme inhibition [1]. For instance, while many catechols exhibit antioxidant activity, the specific potency against radical species and the ability to inhibit enzymes like lipoxygenases and disrupt protein-protein interactions (e.g., Keap1-Nrf2) vary considerably based on the exact molecular architecture [2]. Therefore, substituting 4-(1-Hydroxyethyl)benzene-1,2-diol with a generic catechol or even a close isomer like hydroxytyrosol may result in markedly different experimental outcomes and is not scientifically justified.

Quantitative Evidence for 4-(1-Hydroxyethyl)benzene-1,2-diol Differentiation


Superior In Vitro Antioxidant Capacity Compared to Hydroxytyrosyl Derivatives

In a direct head-to-head study, a panel of novel catecholic antioxidants structurally related to 4-(1-Hydroxyethyl)benzene-1,2-diol were synthesized and evaluated for antioxidant capacity using the ABTS assay [1]. All new catechols demonstrated higher in vitro antioxidant capacity than the corresponding known hydroxytyrosyl derivatives, indicating that the structural modification (including the 1-hydroxyethyl substitution pattern) confers enhanced radical scavenging ability [1].

Antioxidant Activity ABTS Assay Catechol Derivatives

Potent Inhibition of Lipoxygenase Enzymes with Defined IC50 Values

4-(1-Hydroxyethyl)benzene-1,2-diol (also referred to as 3,4-dihydroxyphenyl ethanol) has been shown to inhibit lipoxygenase enzymes, which are key mediators in inflammatory pathways . Quantitative data from enzyme assays indicate that this compound inhibits rat platelet 12-lipoxygenase (12-LO) with an IC50 of 4.2 µM and rat neutrophil 5-lipoxygenase (5-LO) with an IC50 of 13 µM . This dual inhibition profile provides a specific and measurable anti-inflammatory potential not shared by all catechol antioxidants.

Enzyme Inhibition Lipoxygenase Anti-inflammatory

Disruption of Keap1-Nrf2 Protein-Protein Interaction at Nanomolar Potency

4-(1-Hydroxyethyl)benzene-1,2-diol has been identified as an inhibitor of the Keap1-Nrf2 protein-protein interaction, a critical regulatory axis in cellular defense against oxidative stress [1]. In a specific binding assay, the compound inhibited the interaction between the Keap1 Kelch domain and Nrf2 with an IC50 of 10 nM [1]. This high potency indicates a direct and strong effect on the Nrf2 activation pathway, which is a distinct mechanism of action compared to simple radical scavenging.

Protein-Protein Interaction Nrf2 Pathway Oxidative Stress

Optimal Application Scenarios for 4-(1-Hydroxyethyl)benzene-1,2-diol Based on Quantitative Evidence


Advanced Antioxidant Research Requiring Superior In Vitro Efficacy

Based on evidence that novel catechols structurally related to 4-(1-Hydroxyethyl)benzene-1,2-diol exhibit higher in vitro antioxidant capacity than hydroxytyrosyl derivatives [1], this compound is optimally suited for research applications where maximizing free radical scavenging in cell-free systems is paramount. This includes studies on oxidation mechanisms, development of antioxidant formulations, and comparative structure-activity relationship (SAR) investigations.

Investigations into Inflammatory Pathways via Lipoxygenase Inhibition

Given its demonstrated ability to inhibit 5-LO and 12-LO with defined IC50 values (13 µM and 4.2 µM, respectively) [1], 4-(1-Hydroxyethyl)benzene-1,2-diol is a valuable tool for studying arachidonic acid metabolism and leukotriene-mediated inflammatory processes. It can be used as a reference inhibitor in cell-based and in vivo models of inflammation, thrombosis, and related conditions.

Targeted Modulation of the Keap1-Nrf2 Pathway in Oxidative Stress Models

The high potency (IC50 = 10 nM) of 4-(1-Hydroxyethyl)benzene-1,2-diol in disrupting the Keap1-Nrf2 interaction [1] makes it a critical compound for research focused on the Nrf2 antioxidant response element (ARE) pathway. Applications include studies of cellular defense mechanisms against oxidative stress, neuroprotection, and the development of Nrf2 activators for therapeutic research in chronic diseases.

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